5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one
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Overview
Description
5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. This reaction yields the corresponding N-(4H-1,2,4-triazol-3-yl) carboximidates, which are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to afford the desired triazolotriazine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced triazolotriazines, and substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and other therapeutic uses.
Industry: The compound is investigated for its use in materials science, particularly in the development of energetic materials and explosives
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole ring structure and are used in energetic materials.
[1,2,3]Triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine derivatives: These compounds are explored for their anticancer properties and share structural similarities with triazolotriazines.
Uniqueness
5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one is unique due to its specific substitution pattern and the resulting chemical properties
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
5-methyl-8H-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-one |
InChI |
InChI=1S/C5H5N5O/c1-3-7-5(11)8-4-9-6-2-10(3)4/h2H,1H3,(H,8,9,11) |
InChI Key |
GEHFVWLSDYJXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)NC2=NN=CN12 |
Origin of Product |
United States |
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